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Introduction
ML191 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55).[1]

Identified through a high-throughput screening campaign by the Molecular Libraries Probe

Production Centers Network (MLPCN), ML191 serves as a valuable chemical probe for

elucidating the physiological and pathological roles of GPR55.[1] This guide provides a

comprehensive overview of the pharmacology of ML191, with a focus on its mechanism of

action, in-vitro activity, and the experimental protocols used for its characterization.

Mechanism of Action
ML191 functions as a direct antagonist of the GPR55 receptor.[1] GPR55 is known to be

activated by the endogenous lysophospholipid, L-α-lysophosphatidylinositol (LPI).[2] Upon

agonist binding, GPR55 couples primarily to Gα13, initiating a downstream signaling cascade

that involves the activation of RhoA kinase and phospholipase C (PLC).[2] This leads to an

increase in intracellular calcium levels and the activation of various downstream effectors,

including protein kinase C (PKC) and extracellular signal-regulated kinases 1 and 2 (ERK1/2).

[2][3] ML191 exerts its pharmacological effect by binding to GPR55 and preventing the

conformational changes necessary for G protein coupling and subsequent signal transduction,

thereby inhibiting the effects of GPR55 agonists like LPI.[1][2]
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In-Vitro Pharmacology
The in-vitro pharmacological profile of ML191 has been characterized through a series of

functional assays, demonstrating its potency and selectivity as a GPR55 antagonist.

Potency
The potency of ML191 has been determined in several key functional assays that measure the

inhibition of GPR55-mediated signaling.

Assay Type Cell Line Agonist IC50 (µM) Reference

β-arrestin

Translocation
U2OS LPI 1.08 [2]

ERK1/2

Phosphorylation
U2OS LPI 0.328 [3]

PKCβII

Translocation
U2OS LPI Active at 30 µM [3]

Selectivity
ML191 has been shown to be highly selective for GPR55 over other related receptors,

including the cannabinoid receptors CB1 and CB2, and the G protein-coupled receptor GPR35.

Receptor Assay Type Activity
Selectivity
Fold (over
GPR55)

Reference

CB1 Antagonist Assay Inactive >100 [1]

CB2 Antagonist Assay Inactive >100 [1]

GPR35 Antagonist Assay Inactive >100 [1]

Experimental Protocols
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Detailed methodologies for the key in-vitro assays used to characterize ML191 are provided

below.

β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a key step

in receptor desensitization and signaling.

Materials:

U2OS cells stably co-expressing GPR55 and a β-arrestin-GFP fusion protein.

Assay medium: DMEM with 1% charcoal-stripped fetal bovine serum.

LPI (agonist).

ML191 (antagonist).

High-content imaging system.

Protocol:

Seed U2OS-GPR55-β-arrestin-GFP cells in 384-well plates and culture overnight.

Wash cells with assay medium.

Add ML191 at various concentrations to the wells and incubate for 30 minutes at 37°C.

Add a fixed concentration of LPI (typically EC80) to the wells.

Incubate for 60 minutes at 37°C.

Fix and stain the cells with a nuclear stain (e.g., Hoechst).

Acquire images using a high-content imaging system.

Analyze the images to quantify the translocation of β-arrestin-GFP from the cytoplasm to the

plasma membrane.
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Calculate the IC50 value for ML191 by fitting the concentration-response data to a four-

parameter logistic equation.

ERK1/2 Phosphorylation Assay
This assay quantifies the level of phosphorylated ERK1/2, a downstream marker of GPR55

activation.

Materials:

U2OS cells expressing GPR55.

Serum-free DMEM.

LPI (agonist).

ML191 (antagonist).

Lysis buffer.

Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

Western blot or ELISA detection system.

Protocol:

Seed U2OS-GPR55 cells in 96-well plates and serum-starve overnight.

Pre-incubate cells with various concentrations of ML191 for 30 minutes.

Stimulate the cells with LPI (EC80) for 15 minutes.

Lyse the cells and collect the lysates.

Measure the levels of phosphorylated and total ERK1/2 using a suitable detection method

(e.g., Western blot or AlphaScreen).

Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
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Determine the IC50 of ML191 by plotting the normalized data against the antagonist

concentration.

PKCβII Translocation Assay
This assay visualizes the translocation of PKCβII from the cytoplasm to the plasma membrane

upon GPR55 activation.

Materials:

U2OS cells co-expressing GPR55 and a PKCβII-GFP fusion protein.

Assay buffer (e.g., Hanks' Balanced Salt Solution).

LPI (agonist).

ML191 (antagonist).

Confocal microscope or high-content imaging system.

Protocol:

Plate U2OS-GPR55-PKCβII-GFP cells on glass-bottom plates.

Wash cells with assay buffer.

Treat cells with ML191 for 30 minutes.

Add LPI to stimulate the cells.

Acquire live-cell images over time using a confocal microscope.

Quantify the translocation of PKCβII-GFP from the cytosol to the plasma membrane.

Assess the inhibitory effect of ML191 on LPI-induced translocation.

Signaling Pathways and Experimental Workflows
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GPR55 signaling pathway and ML191's point of inhibition.
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General experimental workflow for in-vitro characterization.

In-Vivo Pharmacology
As of the current date, there is a notable absence of publicly available data on the in-vivo

pharmacology of ML191. The probe report from the NIH Molecular Libraries Program indicated

plans for future in-vivo studies to explore the role of GPR55 in various physiological and

pathological processes.[1] These planned studies included the use of ML191 in in-vitro

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15603092?utm_src=pdf-body-img
https://www.benchchem.com/product/b15603092?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK66153/
https://www.benchchem.com/product/b15603092?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


systems with endogenous GPR55 expression and in-vivo behavioral paradigms.[1] However,

the results of these investigations have not been published in the peer-reviewed literature.

Therefore, the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and

the efficacy of ML191 in animal models of disease remain to be elucidated.

Conclusion
ML191 is a well-characterized in-vitro tool compound that serves as a potent and selective

antagonist of the GPR55 receptor. Its ability to inhibit GPR55-mediated signaling pathways,

such as β-arrestin recruitment and ERK1/2 phosphorylation, makes it an invaluable probe for

studying the biology of this receptor. While the lack of in-vivo data currently limits its

translational potential, the detailed in-vitro pharmacological profile of ML191 provides a solid

foundation for its use in dissecting the complex roles of GPR55 in health and disease. Further

research into the in-vivo properties of ML191 is warranted to fully understand its therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH
Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

2. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET
OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]

3. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Pharmacology of ML191: An In-depth Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15603092#understanding-the-pharmacology-of-
ml191]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.ncbi.nlm.nih.gov/books/NBK66153/
https://www.benchchem.com/product/b15603092?utm_src=pdf-body
https://www.benchchem.com/product/b15603092?utm_src=pdf-body
https://www.benchchem.com/product/b15603092?utm_src=pdf-body
https://www.benchchem.com/product/b15603092?utm_src=pdf-body
https://www.benchchem.com/product/b15603092?utm_src=pdf-custom-synthesis
https://www.ncbi.nlm.nih.gov/books/NBK66153/
https://www.ncbi.nlm.nih.gov/books/NBK66153/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3970910/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3970910/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2931561/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2931561/
https://www.benchchem.com/product/b15603092#understanding-the-pharmacology-of-ml191
https://www.benchchem.com/product/b15603092#understanding-the-pharmacology-of-ml191
https://www.benchchem.com/product/b15603092#understanding-the-pharmacology-of-ml191
https://www.benchchem.com/product/b15603092#understanding-the-pharmacology-of-ml191
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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